
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyridine ring, along with two ester groups at the 2 and 4 positions. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate typically involves the chlorosulfonation of dimethyl pyridine-2,4-dicarboxylate. The reaction is carried out by treating dimethyl pyridine-2,4-dicarboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve optimal yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction Reactions: Products include reduced pyridine derivatives.
Oxidation Reactions: Products include sulfonic acids.
Applications De Recherche Scientifique
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form different derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl pyridine-2,4-dicarboxylate: Lacks the chlorosulfonyl group and has different reactivity.
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but different substitution pattern.
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Different position of the chlorosulfonyl group.
Uniqueness
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate is unique due to the presence of the chlorosulfonyl group at the 6-position, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C9H8ClNO6S |
|---|---|
Poids moléculaire |
293.68 g/mol |
Nom IUPAC |
dimethyl 6-chlorosulfonylpyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C9H8ClNO6S/c1-16-8(12)5-3-6(9(13)17-2)11-7(4-5)18(10,14)15/h3-4H,1-2H3 |
Clé InChI |
CTFPPJQHHPOXQN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)
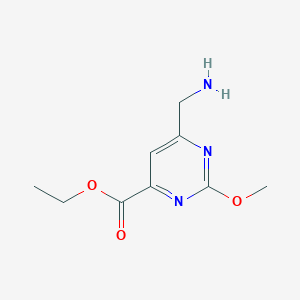
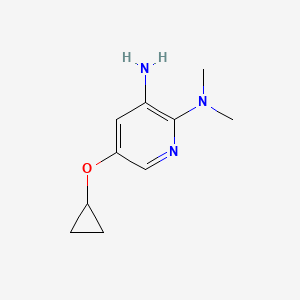
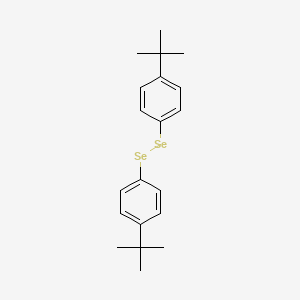

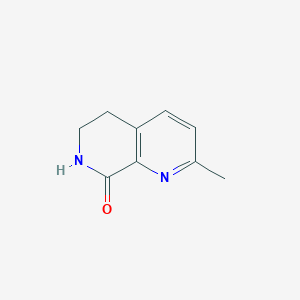
![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)

![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)
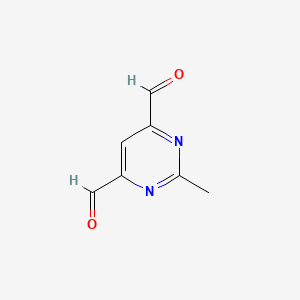
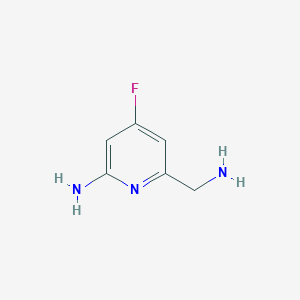


![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)
